N-(2-bromo-5-morpholin-4-ylphenyl)pent-4-ene-1-sulfonamide
Description
N-(2-bromo-5-morpholin-4-ylphenyl)pent-4-ene-1-sulfonamide is a complex organic compound that features a brominated phenyl ring, a morpholine moiety, and a sulfonamide group
Properties
IUPAC Name |
N-(2-bromo-5-morpholin-4-ylphenyl)pent-4-ene-1-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21BrN2O3S/c1-2-3-4-11-22(19,20)17-15-12-13(5-6-14(15)16)18-7-9-21-10-8-18/h2,5-6,12,17H,1,3-4,7-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVTDMLDCOFJHDT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCCS(=O)(=O)NC1=C(C=CC(=C1)N2CCOCC2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21BrN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-bromo-5-morpholin-4-ylphenyl)pent-4-ene-1-sulfonamide typically involves multiple steps, starting from commercially available precursors. One common route involves the bromination of a phenyl ring followed by the introduction of a morpholine group. The sulfonamide group is then introduced through a sulfonylation reaction. The final step involves the addition of a pent-4-ene moiety.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
N-(2-bromo-5-morpholin-4-ylphenyl)pent-4-ene-1-sulfonamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.
Substitution: The bromine atom on the phenyl ring can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide variety of functional groups.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a biochemical probe or as a starting point for the development of new drugs.
Medicine: Its structural features suggest it could be explored for therapeutic applications, particularly in the development of anti-cancer or anti-inflammatory agents.
Industry: The compound could be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-(2-bromo-5-morpholin-4-ylphenyl)pent-4-ene-1-sulfonamide would depend on its specific application. In a biological context, it could interact with various molecular targets such as enzymes or receptors. The presence of the morpholine and sulfonamide groups suggests it could inhibit certain enzymes by mimicking the structure of natural substrates or by binding to active sites.
Comparison with Similar Compounds
Similar Compounds
N-(4-bromo-2-{[(3R,5S)-3,5-dimethylpiperidin-1-yl]carbonyl}phenyl)-4-morpholin-4-yl-4-oxobutanamide: This compound shares the brominated phenyl and morpholine groups but has different substituents.
5-(morpholin-4-yl)-N’-sulfonyl-1,2,3-thiadiazole-4-amidines: This compound also contains a morpholine and sulfonamide group but has a different core structure.
Uniqueness
N-(2-bromo-5-morpholin-4-ylphenyl)pent-4-ene-1-sulfonamide is unique due to the combination of its brominated phenyl ring, morpholine moiety, and sulfonamide group
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
